Plevitrexed, (R)-
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Overview
Description
®-plevitrexed is a chiral compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-plevitrexed typically involves several steps, starting from readily available starting materials. The key steps in the synthetic route include:
Chiral Resolution: The separation of the racemic mixture into its enantiomers, often using chiral chromatography or crystallization techniques.
Chemical Transformation: The conversion of the resolved enantiomer into ®-plevitrexed through a series of chemical reactions, such as oxidation, reduction, and substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-plevitrexed may involve large-scale chiral resolution processes, followed by chemical transformations under controlled conditions. The use of automated systems and advanced purification techniques ensures the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-plevitrexed undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert ®-plevitrexed into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on ®-plevitrexed are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of ®-plevitrexed.
Scientific Research Applications
®-plevitrexed has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-plevitrexed involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-plevitrexed: The enantiomer of ®-plevitrexed, which may have different biological activities and properties.
Methotrexate: A structurally related compound used as a chemotherapeutic agent.
Pemetrexed: Another antifolate drug with similar therapeutic applications.
Uniqueness
®-plevitrexed is unique due to its specific stereochemistry, which influences its biological activity and interactions. Compared to its enantiomer and other similar compounds, ®-plevitrexed may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
153537-74-7 |
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Molecular Formula |
C26H25FN8O4 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m1/s1 |
InChI Key |
IEJSCSAMMLUINT-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C |
Canonical SMILES |
CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C |
Origin of Product |
United States |
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